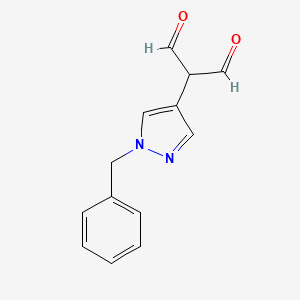

2-(1-Benzylpyrazol-4-yl)propanedial

Description

2-(1-Benzylpyrazol-4-yl)propanedial is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol This compound features a pyrazole ring substituted with a benzyl group at the 1-position and a propanedial group at the 4-position

Properties

IUPAC Name |

2-(1-benzylpyrazol-4-yl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-9-13(10-17)12-6-14-15(8-12)7-11-4-2-1-3-5-11/h1-6,8-10,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXJBRJUXNGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrazol-4-yl)propanedial typically involves the reaction of 1-benzylpyrazole with a suitable aldehyde under controlled conditions. One common method includes the use of malonaldehyde as a starting material, which reacts with 1-benzylpyrazole in the presence of a catalyst to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrazol-4-yl)propanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzylpyrazol-4-yl)propanedial has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrazol-4-yl)propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Benzylpyrazol-4-yl)acetaldehyde

- 2-(1-Benzylpyrazol-4-yl)ethanol

- 2-(1-Benzylpyrazol-4-yl)acetic acid

Uniqueness

2-(1-Benzylpyrazol-4-yl)propanedial is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific research applications .

Biological Activity

2-(1-Benzylpyrazol-4-yl)propanedial, with the molecular formula and a molecular weight of 232.25 g/mol, is a compound characterized by a propanedial backbone and a benzylpyrazole moiety. This unique structure contributes to its potential biological activities, making it an interesting candidate for drug discovery and medicinal chemistry applications.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring, which is known for its diverse biological activities. The presence of aldehyde groups in the propanedial portion allows for various chemical reactions, including electrophilic substitutions and reactivity typical of aldehydes.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 232.25 g/mol |

| Functional Groups | Aldehyde, Pyrazole |

| Chemical Classification | Heterocyclic compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may bind to specific enzymes or receptors, leading to modulation of their activity. This can result in various therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, indicating possible applications in oncology.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

-

In Vitro Studies :

- Cell viability assays demonstrated that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines.

- Antibacterial assays indicated effectiveness against Gram-positive bacteria.

-

In Vivo Studies :

- Animal models have been used to evaluate the therapeutic potential of the compound, showing promising results in reducing tumor growth and bacterial load.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study on the anticancer effects in mice revealed that administration of this compound resulted in significant tumor size reduction compared to control groups.

- Case Study 2 : Research on its antimicrobial properties showed a marked decrease in bacterial colonies when treated with the compound, suggesting its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpyrazole | Benzyl group attached directly to pyrazole | Lacks propanedial functionality |

| 4-Aminoantipyrine | Amino group on pyrazole ring | Known analgesic and anti-inflammatory properties |

| 3-Methylpyrazole | Methyl group on pyrazole ring | Different substituent effects on biological activity |

The unique combination of functional groups in this compound may confer distinct properties that warrant further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.